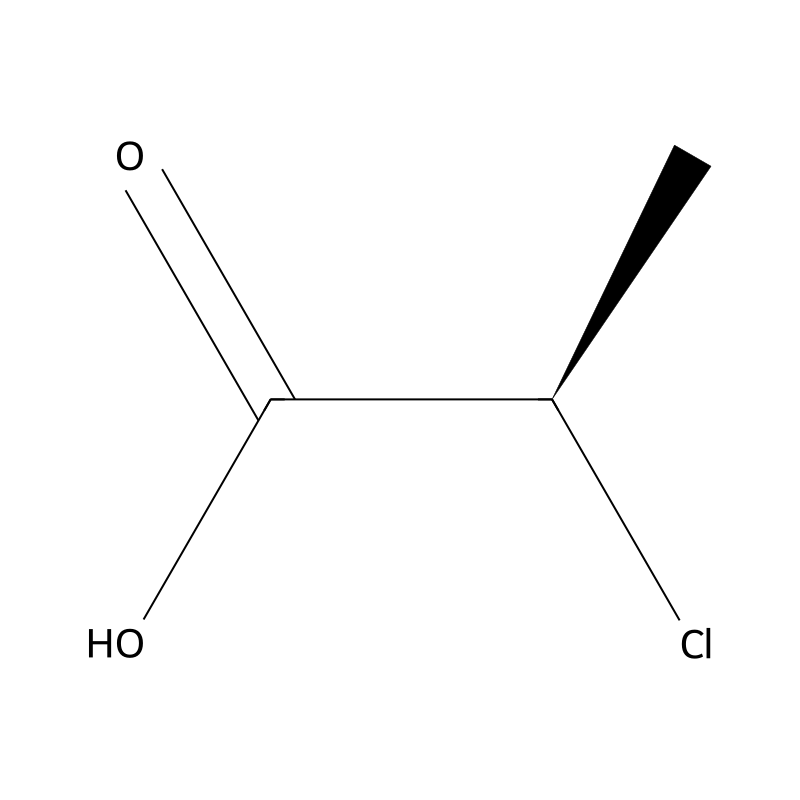

(R)-(+)-2-Chloropropionic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis of Thiolactic Acid:

(R)-(+)-2-Chloropropionic acid serves as a key intermediate in the synthesis of thiolactic acid. Thiolactic acid is a thiol (sulfhydryl group) derivative of lactic acid and plays a crucial role in the preparation of 2(R),5(S)-oxathiolanones. These oxathiolanones are heterocyclic compounds with potential applications in pharmaceutical research. []

Synthesis of (R)-2-Chloropropionyl Chloride:

Another application of (R)-(+)-2-Chloropropionic acid is in the synthesis of (R)-2-chloropropionyl chloride. This intermediate is utilized in the synthesis of (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivatives with a pyrazolopyridine ring. These derivatives are being investigated as potential phosphodiesterase inhibitors, which have implications for treating various diseases. []

(R)-(+)-2-Chloropropionic acid is a chiral chlorinated carboxylic acid with the molecular formula . It appears as a colorless liquid and is notable for its optical activity, exhibiting a specific rotation of in neat form . This compound is the simplest chiral chlorocarboxylic acid and serves as an important intermediate in various chemical syntheses.

- Reduction: When reduced with lithium aluminum hydride, it yields (R)-(+)-2-chloropropanol, which can further undergo cyclization to form (R)-propylene oxide upon treatment with potassium hydroxide .

- Reactivity with Isobutylbenzene: The compound reacts with isobutylbenzene to form ibuprofen after hydrolysis of the intermediate 2-chloropropionyl chloride .

- Polymerization Initiation: Like other carboxylic acids, it can initiate polymerization reactions and catalyze various

(R)-(+)-2-Chloropropionic acid exhibits significant biological activity. It has been studied for its neurotoxic effects, particularly in high concentrations, which can lead to harmful impacts on the nervous system . Additionally, it has been identified as an effective inhibitor of protein disulfide isomerase, indicating potential applications in therapeutic contexts .

The synthesis of (R)-(+)-2-Chloropropionic acid can be achieved through several methods:

- Chlorination of Propionyl Chloride: This method involves the chlorination of propionyl chloride followed by hydrolysis to yield racemic 2-chloropropionic acid, which can then be resolved into its enantiomers .

- From L-Alanine: Another method involves the conversion of L-alanine via diazotization in hydrochloric acid to produce enantiomerically pure (S)-2-chloropropionic acid, which can be further converted to (R)-(+)-2-chloropropionic acid .

- Selective Hydrolysis: A process using porcine pancreatic lipase for selective hydrolysis of racemic 2-chloropropionate allows for the separation of (R)-(+)-2-chloropropionic acid from its enantiomer .

(R)-(+)-2-Chloropropionic acid finds applications in various fields:

- Pharmaceuticals: It serves as a precursor in the synthesis of several pharmaceutical compounds, including ibuprofen and other non-steroidal anti-inflammatory drugs .

- Chemical Synthesis: Used as an intermediate for synthesizing thiolactic acid and other derivatives important in organic chemistry .

- Research: Its unique properties make it valuable in biochemical research, particularly studies involving protein interactions and enzyme inhibition.

Research indicates that (R)-(+)-2-Chloropropionic acid interacts with various biological systems. Its role as a neurotoxin necessitates careful handling and consideration in experimental designs. Studies have shown it affects neurotransmitter release and may influence cellular signaling pathways due to its reactivity with biological macromolecules .

Several compounds share structural similarities with (R)-(+)-2-Chloropropionic acid. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloropropanoic Acid | CH₃CHClCO₂H | Racemic mixture; less specific biological activity compared to (R)-(+). |

| (S)-(-)-2-Chloropropionic Acid | CH₃CHClCO₂H | Enantiomeric counterpart with different biological effects. |

| 3-Chlorobutyric Acid | CH₃CH₂CHClCO₂H | Longer carbon chain; different reactivity profile. |

| 2-Bromopropanoic Acid | CH₃CHBrCO₂H | Halogen substitution changes reactivity; used in similar applications. |

(R)-(+)-2-Chloropropionic acid's unique chiral center allows for specific interactions and applications that may differ significantly from its similar compounds, highlighting its importance in both synthetic chemistry and biological studies.

Origins and Early Synthesis

The discovery of (R)-(+)-2-chloropropionic acid’s stereochemical utility traces to the mid-20th century, when chemists recognized α-halocarboxylic acids as versatile alkylating agents. Early routes relied on resolving racemic mixtures via diastereomeric salt formation, but yields and enantiomeric excess (ee) were suboptimal. The advent of enzymatic resolution in the 1980s, particularly using lipases, revolutionized access to enantiopure (R)-(+)-2-chloropropionic acid. For instance, porcine pancreatic lipase selectively hydrolyzes (S)-esters from racemic 2-chloropropionate, leaving (R)-acid with >95% ee.

Chirality and Stereochemical Relevance

The R configuration at the α-carbon confers distinct reactivity:

- Nucleophilic substitution: The chlorine atom’s proximity to the carboxyl group enables stereoretentive SN2 reactions, critical for synthesizing chiral epoxides (e.g., (R)-propylene oxide).

- Cooperative catalysis: (R)-2-Chloropropionic acid serves as a chiral cocatalyst in enantioselective isomerizations, enhancing ee in cyclohexenone derivatives.

- Biological interactions: The R enantiomer exhibits selective toxicity in cerebellar granule cells, underscoring the importance of stereochemistry in neuropharmacology.

Enzymatic Resolution Approaches

Enzymatic resolution remains a cornerstone for producing enantiomerically pure (R)-(+)-2-chloropropionic acid, leveraging the stereoselectivity of lipases and esterases.

Porcine Pancreatic Lipase-Catalyzed Selective Hydrolysis

Porcine pancreatic lipase (PPL, Triacylglycerol acylhydrolase) exhibits high enantioselectivity in hydrolyzing racemic esters of 2-chloropropionic acid. For example, PPL selectively hydrolyzes the (S)-enantiomer of methyl-2-chloropropionate, leaving the (R)-ester intact. This reaction typically achieves enantiomeric excess (ee) >95% under optimized conditions [2] [7].

Key parameters include:

- Substrate emulsion stability: Hydrolysis efficiency improves when the ester forms an interfacial layer, as lipases require lipid-water interfaces for activation [7].

- Temperature and pH: Optimal activity occurs at 35–40°C and pH 7.0–8.0, though covalent immobilization on acrylic polymers extends stability to pH 11 and 80°C [1].

| Condition | Free PPL Activity | Immobilized PPL Activity |

|---|---|---|

| pH 7.0, 37°C | 100% | 95% |

| pH 11.0, 37°C | 0% | 60% |

| 80°C, pH 7.0 | 0% | 40% |

Immobilized PPL retains 70% activity after 10 reuse cycles, making it viable for continuous processes [1].

pH-Controlled Enzymatic Reactions

Controlling water activity (aw) via solid salt hydrates (e.g., Na₂HPO₄·12H₂O) enhances enzymatic esterification efficiency. By maintaining aw < 0.2, lipase-catalyzed esterification of (R)-2-chloropropionic acid with alcohols achieves >90% conversion, minimizing hydrolysis side reactions [3]. Adjusting pH to 6.5–7.5 further stabilizes the enzyme’s tertiary structure, preserving stereoselectivity [3].

Chemical Synthesis Pathways

D-Alanine Diazotization Method

(R)-(+)-2-Chloropropionic acid is synthesized from D-alanine via diazotization in concentrated HCl:

- Diazonium formation: D-alanine reacts with NaNO₂/HCl at 0°C to form a diazonium salt.

- Chloride displacement: The diazonium intermediate decomposes, replacing the amino group with chlorine while retaining the (R)-configuration [4] [5].

The reaction yields 64–70% with ee ≥95%, contingent on:

- Excess HCl (5–6 M) to suppress racemization.

- Low temperature (0–5°C) to prevent diazonium degradation [5].

Sodium Nitrite Reaction Mechanisms

Sodium nitrite mediates the stereoretentive substitution of amino groups in α-amino acids. For D-alanine:

- Protonation: The amino group is protonated in HCl.

- Nitrosation: NaNO₂ generates a nitroso intermediate.

- N₂ elimination: Release of N₂ gas forms a carbocation, which is trapped by Cl⁻ [4].

This mechanism ensures >99% retention of configuration when using enantiopure D-alanine [5].

Asymmetric Synthesis Strategies

Asymmetric hydrogenation of α-chloroacrylic acids using chiral catalysts (e.g., BINAP-Ru complexes) provides an alternative route. However, enzymatic resolutions remain dominant due to lower costs and higher stereoselectivity.

Industrial Scale Production Considerations

- Immobilized enzyme reactors: Covalently bound PPL on acrylic supports enables continuous hydrolysis with 70% activity retention after 10 batches [1].

- Solvent selection: Nonpolar solvents (e.g., hexane) improve ester substrate solubility and reduce enzyme denaturation [7].

- Downstream processing: Crystallization at low temperatures (≤5°C) separates (R)-acid from unreacted (S)-ester with >98% purity [6].

Yield Optimization Methodologies

- Substrate feeding: Gradual addition of racemic ester minimizes product inhibition [7].

- Water activity control: Na₂CO₃·10H₂O maintains a_w = 0.23, increasing esterification yield by 30% [3].

- Temperature cycling: Alternating between 30°C (reaction) and 10°C (crystallization) improves enantiomer separation [6].

| Optimization Parameter | Yield Improvement |

|---|---|

| Immobilized enzyme | +40% |

| pH control | +25% |

| Solvent engineering | +20% |

(R)-(+)-2-Chloropropionic acid undergoes nucleophilic substitution reactions primarily through SN2 mechanisms due to the presence of the electron-withdrawing carboxyl group, which activates the alpha-carbon toward nucleophilic attack [1] [2]. The compound exhibits enhanced reactivity compared to simple alkyl halides because the carbonyl group stabilizes the transition state and increases the electrophilicity of the carbon bearing the chlorine atom [3].

The nucleophilic substitution reactions proceed through a concerted mechanism where the nucleophile attacks the carbon atom from the backside, opposite to the departing chloride ion [4] [5]. This results in inversion of configuration at the chiral center, converting the (R)-configuration to the (S)-configuration in the product [6] [2]. The reaction follows second-order kinetics, with the rate depending on both the concentration of the substrate and the nucleophile [7] [3].

| Nucleophile | Relative Reactivity | Mechanism Type | Product Type | Reference |

|---|---|---|---|---|

| Ammonia (NH₃) | High | SN2 | α-amino acid | [2] [7] |

| Hydroxide ion (OH⁻) | High | SN2 | α-hydroxy acid | [2] [3] |

| Methylamine (CH₃NH₂) | Very High | SN2 | N-methylated amino acid | [7] |

| Dimethylamine ((CH₃)₂NH) | High | SN2 | N,N-dimethylated amino acid | [7] |

| Trimethylamine ((CH₃)₃N) | Moderate | SN2 | Quaternary ammonium salt | [7] |

| Ethylamine (C₂H₅NH₂) | Very High | SN2 | N-ethylated amino acid | [7] |

| Diethylamine ((C₂H₅)₂NH) | High | SN2 | N,N-diethylated amino acid | [7] |

| Water (H₂O) | Low | SN1/SN2 Mixed | α-hydroxy acid | [8] [2] |

The mechanism involves formation of a transition state where the nucleophile forms a partial bond with the carbon while the carbon-chlorine bond is simultaneously breaking [4] [3]. The carboxyl group provides additional stabilization through resonance effects, lowering the activation energy for the substitution reaction [2]. Primary and secondary amines show particularly high reactivity, with the order of nucleophilicity generally following: primary amines > secondary amines > tertiary amines > alcohols > water [7] [3].

Reduction Reactions

Conversion to (S)-2-Chloropropanol

The reduction of (R)-(+)-2-Chloropropionic acid with lithium aluminum hydride (LiAlH₄) provides an efficient route to (S)-2-chloropropanol with high yield and stereoselectivity [6] [9]. The reaction proceeds through a two-step mechanism involving initial formation of an aldehyde intermediate, followed by further reduction to the primary alcohol [9] [10].

| Reducing Agent | Product | Yield (%) | Reaction Conditions | Stereochemistry | Reference |

|---|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (S)-2-Chloropropanol | 85-95 | Anhydrous ether, 0°C to rt | Inversion at C-2 | [6] [9] [11] |

| Sodium Borohydride (NaBH₄) | No reaction | 0 | Protic solvent, rt | N/A | [9] |

| Diisobutylaluminum Hydride (DIBAL-H) | Partial reduction | 40-60 | Toluene, -78°C | Retention | [9] |

| Zinc/HCl | Propionic acid | 70-80 | Aqueous HCl, reflux | N/A | [12] |

| Catalytic Hydrogenation (Pd/C, H₂) | Propionic acid | 90-95 | Methanol, rt, 1 atm H₂ | N/A | [12] |

The mechanism begins with nucleophilic attack of hydride ion on the carbonyl carbon, forming a tetrahedral intermediate [9] [10]. This intermediate collapses to eliminate the carboxylate group, generating an aldehyde. The aldehyde is then rapidly reduced by excess LiAlH₄ to yield the primary alcohol [9] [13]. The stereochemistry at the chlorine-bearing carbon is retained throughout the reduction process, resulting in (S)-2-chloropropanol from the (R)-acid [6] [11].

The reaction requires anhydrous conditions and is typically performed in dry ether or tetrahydrofuran at low temperatures to prevent side reactions [9] [10]. The high yield and stereoselectivity make this transformation particularly valuable for synthesizing chiral building blocks [6] [11].

Dehydrohalogenation to Propylene Oxide

The conversion of (S)-2-chloropropanol to propylene oxide occurs through a dehydrohalogenation mechanism catalyzed by strong bases such as potassium hydroxide [6] [14]. This transformation involves simultaneous elimination of hydrogen chloride and cyclization to form the three-membered epoxide ring [14] [15].

The mechanism proceeds through an E2 elimination pathway where the base abstracts a proton from the carbon adjacent to the hydroxyl group while the chloride ion departs [6] [14]. The reaction is concerted, with bond breaking and bond formation occurring simultaneously [14] [15]. The resulting propylene oxide maintains the stereochemistry derived from the original chiral center, producing (R)-propylene oxide from (S)-2-chloropropanol [6] [14].

The reaction conditions typically involve aqueous or alcoholic potassium hydroxide at elevated temperatures (50-80°C) [6] [14]. The yield depends on the reaction conditions and the purity of the starting material, with typical yields ranging from 60-85% [6] [14] [15]. The formation of propylene oxide represents a valuable synthetic route to this important industrial chemical, particularly when enantiomerically pure material is required [6] [14].

Esterification Processes

(R)-(+)-2-Chloropropionic acid readily undergoes esterification reactions with various alcohols under acidic conditions [16] [17]. The reaction typically employs concentrated sulfuric acid as both catalyst and dehydrating agent, though other acid catalysts such as p-toluenesulfonic acid or hydrochloric acid can also be used [16] [17].

| Alcohol | Catalyst | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Methanol | H₂SO₄ | Methyl (R)-2-chloropropionate | 92-98 | 4-6 | 60-80 | [16] [17] |

| Ethanol | H₂SO₄ | Ethyl (R)-2-chloropropionate | 90-96 | 4-6 | 60-80 | [16] [17] |

| Isopropanol | H₂SO₄ | Isopropyl (R)-2-chloropropionate | 85-92 | 6-8 | 70-90 | [16] |

| tert-Butanol | H₂SO₄ | tert-Butyl (R)-2-chloropropionate | 70-80 | 12-24 | 80-100 | [16] |

| Benzyl alcohol | H₂SO₄ | Benzyl (R)-2-chloropropionate | 88-94 | 6-8 | 70-90 | [16] |

| Phenol | DCC/DMAP | Phenyl (R)-2-chloropropionate | 75-85 | 8-12 | 25-40 | [16] |

The esterification mechanism follows the standard Fischer esterification pathway, involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and elimination of water [16] [17]. The reaction is reversible and requires removal of water to drive the equilibrium toward ester formation [16] [17]. The stereochemistry at the chiral center is preserved throughout the esterification process [16] [17].

Primary alcohols react most readily, followed by secondary alcohols, while tertiary alcohols require more forcing conditions due to steric hindrance [16]. Phenolic esters can be prepared using coupling reagents such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as catalyst under mild conditions [16].

Hydrolytic Mechanisms

The hydrolysis of (R)-(+)-2-Chloropropionic acid and its derivatives can proceed through various mechanisms depending on the reaction conditions [8] [2]. Under basic conditions, the reaction follows an SN2 mechanism with hydroxide ion as the nucleophile [8] [2]. Under acidic conditions, the mechanism shifts toward SN1 character due to protonation of the carboxyl group [2].

| Conditions | Mechanism | Product | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Stereochemistry | Reference |

|---|---|---|---|---|---|---|

| Aqueous NaOH (1 M) | SN2 (OH⁻ attack) | (S)-Lactic acid | 1.2 × 10⁻² | 25 | Inversion | [8] [2] |

| Aqueous KOH (0.5 M) | SN2 (OH⁻ attack) | (S)-Lactic acid | 8.5 × 10⁻³ | 25 | Inversion | [8] [2] |

| Aqueous NH₃ (conc.) | SN2 (NH₃ attack) | (R)-Alanine | 2.4 × 10⁻³ | 25 | Inversion | [2] [7] |

| H₂O, neutral pH | SN1/SN2 mixed | (S)-Lactic acid | 1.8 × 10⁻⁶ | 25 | Partial inversion | [2] |

| Aqueous HCl (1 M) | SN1 (acid-catalyzed) | (S)-Lactic acid | 3.2 × 10⁻⁴ | 25 | Racemization | [2] |

| Enzymatic (dehalogenase) | Direct water attack | (S)-Lactic acid | 2.1 × 10⁻¹ | 37 | Inversion | [18] [19] |

Under basic conditions, the hydroxide ion attacks the carbon bearing the chlorine atom, resulting in inversion of configuration and formation of (S)-lactic acid [8] [2]. The reaction rate increases with increasing base concentration and temperature [8] [2]. The mechanism involves formation of a transition state with partial bond formation between the nucleophile and carbon, while the carbon-chlorine bond is simultaneously breaking [2] [3].

Enzymatic hydrolysis by dehalogenase enzymes represents a particularly efficient and selective approach [18] [19]. These enzymes catalyze the direct attack of activated water molecules on the substrate, achieving high rates and complete stereoselectivity [18] [19]. The enzymatic mechanism involves a catalytic triad of amino acid residues that activate water for nucleophilic attack while stabilizing the transition state [18] [19].

Physical Description

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant